molecular formula C16H12N4O5S2 B4856556 4-[(6-Hydroxy-4-oxo-1-phenyl-2-sulfanylidenepyrimidin-5-yl)diazenyl]benzenesulfonic acid

4-[(6-Hydroxy-4-oxo-1-phenyl-2-sulfanylidenepyrimidin-5-yl)diazenyl]benzenesulfonic acid

Cat. No.: B4856556
M. Wt: 404.4 g/mol
InChI Key: JCMBPFICCWCQOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(6-Hydroxy-4-oxo-1-phenyl-2-sulfanylidenepyrimidin-5-yl)diazenyl]benzenesulfonic acid is a complex organic compound with a unique structure that includes a pyrimidine ring, a diazenyl group, and a benzenesulfonic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(6-Hydroxy-4-oxo-1-phenyl-2-sulfanylidenepyrimidin-5-yl)diazenyl]benzenesulfonic acid typically involves multiple steps, starting with the preparation of the pyrimidine ring. This can be achieved through the condensation of appropriate precursors under controlled conditions. The diazenyl group is then introduced via diazotization reactions, followed by coupling with benzenesulfonic acid derivatives. The reaction conditions often require specific temperatures, pH levels, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[(6-Hydroxy-4-oxo-1-phenyl-2-sulfanylidenepyrimidin-5-yl)diazenyl]benzenesulfonic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the sulfanylidenepyrimidin moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the diazenyl group, converting it into amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzenesulfonic acid group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures, solvents like ethanol or water, and specific pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines

Scientific Research Applications

4-[(6-Hydroxy-4-oxo-1-phenyl-2-sulfanylidenepyrimidin-5-yl)diazenyl]benzenesulfonic acid has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.

    Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4-[(6-Hydroxy-4-oxo-1-phenyl-2-sulfanylidenepyrimidin-5-yl)diazenyl]benzenesulfonic acid involves its interaction with specific molecular targets and pathways. The diazenyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, altering their activity. The pyrimidine ring can interact with DNA and RNA, affecting gene expression and cellular functions. These interactions can lead to various biological effects, including inhibition of cell proliferation and induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(6-Hydroxy-4-oxo-1-phenyl-2-sulfanylidenepyrimidin-5-yl)diazenyl]benzenesulfonic acid
  • This compound derivatives
  • Other pyrimidine-based diazenyl compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various reactions and interact with biological molecules makes it a versatile compound for research and industrial applications.

Properties

IUPAC Name

4-[(6-hydroxy-4-oxo-1-phenyl-2-sulfanylidenepyrimidin-5-yl)diazenyl]benzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O5S2/c21-14-13(19-18-10-6-8-12(9-7-10)27(23,24)25)15(22)20(16(26)17-14)11-4-2-1-3-5-11/h1-9,22H,(H,17,21,26)(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCMBPFICCWCQOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(C(=O)NC2=S)N=NC3=CC=C(C=C3)S(=O)(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(6-Hydroxy-4-oxo-1-phenyl-2-sulfanylidenepyrimidin-5-yl)diazenyl]benzenesulfonic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-[(6-Hydroxy-4-oxo-1-phenyl-2-sulfanylidenepyrimidin-5-yl)diazenyl]benzenesulfonic acid
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4-[(6-Hydroxy-4-oxo-1-phenyl-2-sulfanylidenepyrimidin-5-yl)diazenyl]benzenesulfonic acid
Reactant of Route 4
Reactant of Route 4
4-[(6-Hydroxy-4-oxo-1-phenyl-2-sulfanylidenepyrimidin-5-yl)diazenyl]benzenesulfonic acid
Reactant of Route 5
Reactant of Route 5
4-[(6-Hydroxy-4-oxo-1-phenyl-2-sulfanylidenepyrimidin-5-yl)diazenyl]benzenesulfonic acid
Reactant of Route 6
Reactant of Route 6
4-[(6-Hydroxy-4-oxo-1-phenyl-2-sulfanylidenepyrimidin-5-yl)diazenyl]benzenesulfonic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.